

Quantification of Cholesteryl Docosapentaenoate by LC-MS/MS: An Application Note and Protocol

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Compound of Interest

Compound Name: Cholesteryl docosapentaenoate

Cat. No.: B593899

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Introduction

Cholesteryl docosapentaenoate (CDP) is a cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. As an important component of lipid metabolism, the accurate quantification of CDP in biological matrices is crucial for understanding its physiological and pathological roles. Dysregulation of cholesteryl esters has been implicated in various diseases, including atherosclerosis and other cardiovascular conditions.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of lipid species like CDP.[3][4][5] This application note provides a detailed protocol for the quantification of **Cholesteryl docosapentaenoate** in biological samples using LC-MS/MS.

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of **Cholesteryl docosapentaenoate** from plasma or serum samples.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

- Thawing: Allow plasma/serum samples to thaw on ice.
- Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 μ L of the plasma or serum sample.
- Internal Standard Spiking: Add 10 μ L of an internal standard solution (e.g., d7-cholesteryl palmitate in isopropanol) to each sample, vortex briefly.
- Protein Precipitation: Add 250 μ L of cold isopropanol to precipitate proteins.^[6] Vortex for 30 seconds.
- Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
- Liquid-Liquid Extraction: Add 500 μ L of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
- Organic Phase Collection: Transfer the upper organic (hexane) layer to a clean tube.
- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 80:20 (v/v) IPA:MeOH with 0.1% formic acid and 10 mM ammonium formate).^[3]^[4] Vortex for 15 seconds to ensure the residue is fully dissolved.
- Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 Reverse Phase Column (e.g., Gemini 5 μ m, 50 x 4.6 mm)[3][4]
Mobile Phase A	50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[3][4]
Mobile Phase B	80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[3][4]
Flow Rate	0.5 mL/min[3][4]
Injection Volume	10 μ L
Column Temperature	40°C[3][4]
Autosampler Temp.	10°C[3][4]
Gradient	0-4 min: 40% B; 4-6 min: 40-60% B; 6-16 min: 60-100% B; 16-22 min: 100% B; 22-24 min: 100-40% B; 24-30 min: 40% B[3][4]

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[7][8]
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	[M+NH ₄] ⁺ or [M+H] ⁺ of Cholesteryl docosapentaenoate
Product Ion (Q3)	m/z 369.3 (Cholestadiene fragment)[1][2][9]
Collision Energy	Optimized for the specific instrument and transition
Dwell Time	100 ms

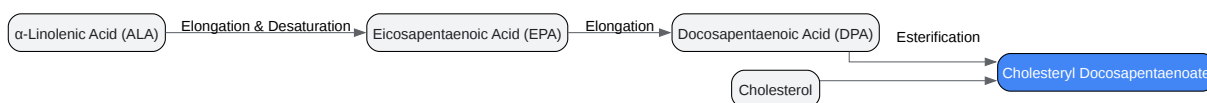
Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and matrix used.

Parameter	Expected Performance
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 - 10 ng/mL
Precision (%CV)	< 15%
Accuracy (%Bias)	85 - 115%
Recovery	> 80%

Visualizations

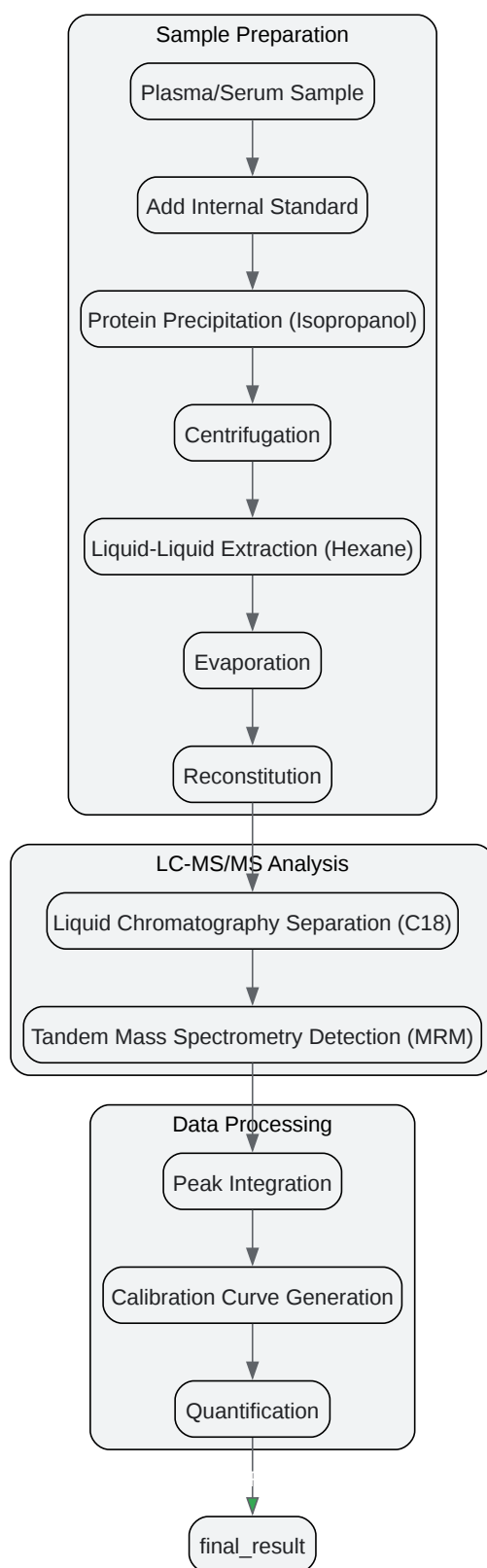
Metabolic Pathway of Cholesteryl Docosapentaenoate Precursors



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Caption: Simplified metabolic pathway showing the synthesis of **Cholesteryl docosapentaenoate** from its fatty acid precursors.

Experimental Workflow for Quantification of Cholesteryl Docosapentaenoate



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